molecular formula C31H52O3 B12433271 (8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

(8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12433271
M. Wt: 472.7 g/mol
InChI Key: AVUFEQKMVHVFSN-IHEYOVFYSA-N
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Description

The compound (8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule. It belongs to the class of steroids, which are characterized by their four-ring core structure. This compound is notable for its intricate stereochemistry and the presence of multiple chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Formation of the core structure: This involves cyclization reactions to form the characteristic four-ring system.

    Functional group modifications: Introduction of the methoxy group and the oxane ring is achieved through selective functionalization reactions.

    Stereochemical control: Ensuring the correct configuration at each chiral center is crucial, often requiring the use of chiral catalysts or auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-scale synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Purification: Techniques such as chromatography and crystallization are employed to isolate the desired product.

    Quality control: Analytical methods like NMR and mass spectrometry are used to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms to reduce double bonds or carbonyl groups.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity, such as hormone-like effects.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as:

    Receptors: Binding to steroid receptors, leading to changes in gene expression.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Signaling pathways: Modulation of intracellular signaling cascades, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares the same steroid core structure but differs in functional groups and stereochemistry.

    Testosterone: Another steroid with similar core structure but distinct biological activity.

    Estradiol: A steroid hormone with a similar core but different functional groups and effects.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its complex structure makes it a valuable subject for research in various scientific fields.

Properties

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

IUPAC Name

(8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C31H52O3/c1-26(2)18-19-31(8,34-25(26)33-9)21-12-16-29(6)20(21)10-11-23-28(5)15-14-24(32)27(3,4)22(28)13-17-30(23,29)7/h20-23,25H,10-19H2,1-9H3/t20-,21+,22?,23-,25?,28+,29-,30-,31+/m1/s1

InChI Key

AVUFEQKMVHVFSN-IHEYOVFYSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CCC4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CCC(C(O5)OC)(C)C)C

Canonical SMILES

CC1(CCC(OC1OC)(C)C2CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C

Origin of Product

United States

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